methyl 1-((2-(trifluoromethyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a partially saturated isoquinoline core. Key structural features include:
- Methyl carboxylate at position 2.
- Carbamoyl group at position 1, linked to a 2-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
methyl 1-[[2-(trifluoromethyl)phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-18(26)24-11-10-12-6-2-3-7-13(12)16(24)17(25)23-15-9-5-4-8-14(15)19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWUVXJNVHAAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-(trifluoromethyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups that contribute to its biological activity:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Carbamoyl group : Participates in hydrogen bonding, influencing binding interactions with biological targets.
- Dihydroisoquinoline core : Provides a scaffold for various biological activities.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group improves binding affinity due to its electron-withdrawing properties, while the carbamoyl group can form hydrogen bonds with active sites on target proteins.
Antitumor Activity
Research indicates that derivatives of this compound may exhibit significant antitumor properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. A study highlighted that isoquinoline derivatives can act as inhibitors of the c-KIT kinase, which is crucial in certain types of cancers such as gastrointestinal stromal tumors (GISTs) .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that related compounds can suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are mediators of inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances potency against specific targets.
- Core Modifications : Alterations in the dihydroisoquinoline structure can lead to variations in biological activity, suggesting a need for systematic exploration of structural modifications.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antitumor Studies : A derivative with a similar structure was tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .
- Anti-inflammatory Research : Another study reported that a related compound significantly reduced inflammation markers in animal models, supporting its therapeutic potential in inflammatory diseases .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 1-((3-Chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1396625-05-0)
- Substituents : 3-Chloro and 2-methyl groups on the phenyl ring.
- Impact : Chlorine introduces steric bulk and moderate electron-withdrawing effects, while the methyl group may increase lipophilicity.
- Molecular Weight : 358.8 (vs. ~380–390 for the target compound, estimated based on substituent differences) .
Methyl 7-(2-Chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-92-1)
- Substituents : Benzamido group with 2-chloro-6-fluoro substitution at position 7.
- The benzamido group replaces carbamoyl, reducing hydrogen-bonding capacity .
Functional Group Variations
Methyl 7-(4-Methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448067-24-0)
- Functional Group : Sulfonamido at position 7.
- Impact : Sulfonamido groups are strongly electron-withdrawing and improve solubility compared to carbamoyl. The 4-methoxy-2-methylphenyl group adds steric hindrance.
- Molecular Weight : 390.5 (higher due to sulfonamido and larger substituents) .
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Functional Group : Oxadiazole ring replaces the phenyl carbamoyl.
- The 4-fluorophenyl group provides moderate electronegativity .
Protecting Group and Core Modifications
tert-Butyl 7-(Trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Core Modification : tert-Butyl carboxylate instead of methyl.
- Impact : tert-Butyl groups are bulkier protecting groups, often used to block reactivity during synthesis. This increases molecular weight but may reduce metabolic lability .
Methyl (R)-1-Benzyl-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Core Modification : Benzyl and methoxy groups at positions 1 and 6.
- Impact: Methoxy improves lipophilicity, while benzyl introduces steric bulk. The (R)-configuration highlights enantioselective activity, as noted in chiral HPLC analysis .
Key Findings
Electron-Withdrawing Groups : The trifluoromethyl group in the target compound offers superior metabolic stability compared to halogens (Cl, F) in analogs .
Functional Group Trade-offs : Carbamoyl groups (target) prioritize hydrogen bonding, while sulfonamido (CAS 1448067-24-0) or oxadiazole (MBX-4132) groups enhance solubility or stability .
Stereochemistry : Chiral analogs (e.g., ) demonstrate the importance of enantiopurity in biological activity, though data for the target compound is lacking .
Synthetic Accessibility : tert-Butyl esters () are common intermediates, while methyl esters (target) simplify final steps due to easier deprotection .
Q & A
Q. What are the standard synthetic routes for methyl 1-((2-(trifluoromethyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the dihydroisoquinoline scaffold through cyclization of substituted phenethylamine precursors under acidic conditions. (ii) Introduction of the carbamoyl group via reaction with 2-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C. (iii) Esterification using methyl chloroformate in the presence of a base like triethylamine. Reaction optimization often requires inert atmospheres (N₂/Ar) and monitoring by TLC/HPLC. Yields vary based on purification techniques (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing diastereotopic protons in the dihydroisoquinoline ring (δ 3.0–4.5 ppm) and carbamoyl NH resonance (δ ~8–10 ppm, broad). Trifluoromethyl groups show characteristic ¹⁹F signals at δ -60 to -70 ppm .
- HRMS/ESI-MS : Confirm molecular ion ([M+H]⁺/[M+Na]⁺) and fragmentation patterns to validate the carbamate and trifluoromethylphenyl groups .
- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. How can researchers mitigate impurities during synthesis, and what purification strategies are most effective?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., free amines or residual isocyanate). Strategies:
- Silica Gel Chromatography : Use gradient elution (hexane/EtOAc or DCM/MeOH) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate crystalline product.
- HPLC-Prep : Employ reverse-phase C18 columns for high-purity batches (>95%) .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data be resolved when characterizing this compound?
- Methodological Answer : Discrepancies (e.g., unexpected molecular ion adducts or split NMR peaks) may arise from:
- Dynamic Stereochemistry : Rotameric equilibria in the carbamoyl group can split NH signals; variable-temperature NMR (VT-NMR) at -40°C to 80°C clarifies this .
- Ionization Artifacts : ESI-MS may form sodium/potassium adducts; use high-resolution MS with internal calibration (e.g., lock mass) .
- Trace Solvents : Residual DMSO or acetone in NMR samples can obscure signals; lyophilize samples before analysis .
Q. What strategies are recommended for optimizing reaction yields in the presence of sterically hindered trifluoromethyl groups?
- Methodological Answer : The electron-withdrawing trifluoromethyl group can slow nucleophilic reactions. Mitigation approaches:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of bulky intermediates.
- Temperature Gradients : Stepwise heating (e.g., 0°C → RT → 50°C) improves kinetic control .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrophobic binding pockets for the trifluoromethyl group).
- QSAR Analysis : Correlate substituent effects (e.g., trifluoromethyl position) with in vitro activity data to refine pharmacophore models .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 1–8) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Plasma Stability : Use human or rodent plasma to assess esterase-mediated hydrolysis of the methyl carboxylate group.
- Light/Thermal Stability : Expose solid/liquid samples to ICH Q1B guidelines (e.g., 40°C/75% RH) and UV light .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?
- Methodological Answer :
- Stepwise Tracking : Isolate and characterize intermediates to identify low-yield steps (e.g., carbamoylation vs. esterification).
- Side-Reaction Screening : Use LC-MS to detect unexpected byproducts (e.g., dimerization or trifluoromethyl hydrolysis).
- Kinetic Profiling : Vary reaction times/temperatures to pinpoint rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
